REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[K+].[K+].[SH:16][CH2:17][CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21].C(OCC)(=O)C>CN(C)C=O>[CH:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[S:16][CH2:17][CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21])=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
SCCCC(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
-was stirred at room temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the mixture was washed with 30 ml of water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrated matter was subjected to silica gel chromatography (hexane/ethyl acetate=6/1) purification
|
Type
|
CONCENTRATION
|
Details
|
The resulting effective fractions were concentrated
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C=CC=C1)SCCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.45 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |